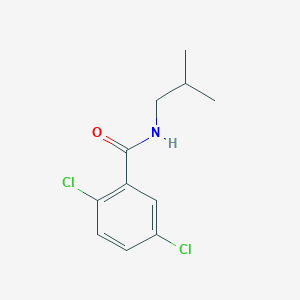

2,5-dichloro-N-(2-methylpropyl)benzamide

Descripción

2,5-Dichloro-N-(2-methylpropyl)benzamide (CAS: 898405-28-2) is a benzamide derivative characterized by a benzoyl backbone substituted with chlorine atoms at the 2- and 5-positions and an N-(2-methylpropyl) (isobutyl) group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₉Cl₂NO₃S, with a molecular weight of 364.29 g/mol .

Propiedades

Fórmula molecular |

C11H13Cl2NO |

|---|---|

Peso molecular |

246.13 g/mol |

Nombre IUPAC |

2,5-dichloro-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C11H13Cl2NO/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3,(H,14,15) |

Clave InChI |

GBUQGMQGZWNXIB-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)Cl |

SMILES canónico |

CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2,5-dichloro-N-(2-methylpropyl)benzamide and analogous benzamide derivatives:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Structural Analysis

- Substitution Patterns :

- Chlorine Position : The 2,5-dichloro configuration in the target compound contrasts with 3,5-dichloro in Propachlor and single chlorine in pyrazole-containing analogs . Chlorine placement affects electronic properties (e.g., electron-withdrawing effects) and steric interactions, influencing reactivity and binding affinity.

- Amide Side Chains : The isobutyl group in the target compound provides moderate steric bulk, whereas Propachlor’s propargyl group introduces alkyne functionality for cross-coupling reactions . Hydroxyl-containing side chains (e.g., in ’s compound) enable hydrogen bonding, critical for catalytic applications .

Functional and Application Differences

- Agrochemical vs. In contrast, [18F]fallypride’s fluoropropyl and methoxy groups optimize blood-brain barrier penetration for neuroimaging . Ispinesib Mesylate’s complex side chain enables microtubule disruption, a mechanism absent in simpler benzamides .

Synthetic Utility :

Key Findings and Implications

Substituent Flexibility: Chlorine and side-chain modifications dramatically alter benzamide applications, from agrochemicals (Propachlor) to diagnostics ([18F]fallypride).

Biological Relevance : Hydrophobic side chains (e.g., isobutyl) enhance membrane permeability, while polar groups (e.g., hydroxyl, sulfone) improve solubility and target specificity.

Unmet Potential: The target compound’s sulfone moiety (C₁₅H₁₉Cl₂NO₃S) warrants further study for sulfonamide-like biological activity, such as enzyme inhibition .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.